molecular formula C10H16N2O6 B12679517 Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)- CAS No. 58717-00-3

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6R)-

Cat. No.: B12679517
CAS No.: 58717-00-3
M. Wt: 260.24 g/mol
InChI Key: YJLDZGKIGNIAQO-AJDRIWCOSA-N
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Description

5,6-Dihydro-6-hydroxythymidine: is a modified nucleoside derived from thymidine. It is characterized by the addition of a hydroxyl group at the 6th position and the reduction of the double bond between the 5th and 6th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine. One common method includes the use of catalytic hydrogenation, where thymidine is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of 5,6-Dihydro-6-hydroxythymidine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors to ensure efficient conversion. The purity of the final product is achieved through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-6-hydroxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dihydro-6-hydroxythymidine is used as a building block in the synthesis of modified oligonucleotides. These modified nucleotides are valuable in studying DNA-protein interactions and the structural properties of nucleic acids .

Biology: In molecular biology, this compound is used to investigate the effects of nucleoside modifications on DNA stability and replication. It serves as a model compound to study the impact of oxidative stress on DNA .

Medicine: 5,6-Dihydro-6-hydroxythymidine has potential therapeutic applications. It is explored as a component in antiviral and anticancer drugs due to its ability to interfere with DNA synthesis and repair mechanisms .

Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and as a standard in analytical techniques .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication. The hydroxyl group at the 6th position can form hydrogen bonds with adjacent nucleotides, leading to structural distortions in the DNA helix. This can result in the inhibition of DNA polymerase activity and the induction of DNA damage responses .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydro-6-hydroxythymidine is unique due to the specific placement of the hydroxyl group and the reduction of the double bond, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and disrupt DNA structure makes it particularly valuable in research and therapeutic applications .

Properties

CAS No.

58717-00-3

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

(5R,6R)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9+/m0/s1

InChI Key

YJLDZGKIGNIAQO-AJDRIWCOSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Origin of Product

United States

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